molecular formula C8H6O5 B3052727 2-(2-Furylmethylene)malonic acid CAS No. 4440-16-8

2-(2-Furylmethylene)malonic acid

Cat. No.: B3052727
CAS No.: 4440-16-8
M. Wt: 182.13 g/mol
InChI Key: GTAKBAZBOLLVFR-UHFFFAOYSA-N
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Description

2-(2-Furylmethylene)malonic acid is an organic compound with the molecular formula C8H6O5 It is a derivative of malonic acid, featuring a furan ring attached to the methylene group of malonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)malonic acid typically involves the condensation of furfural with malonic acid in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group of furfural. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is usually heated under reflux to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)malonic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methylene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted malonic acid derivatives.

Scientific Research Applications

2-(2-Furylmethylene)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)malonic acid involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the malonic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Comparison

2-(2-Furylmethylene)malonic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to other malonic acid derivatives, it has enhanced reactivity and potential for forming heterocyclic compounds. The furan ring also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(furan-2-ylmethylidene)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAKBAZBOLLVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284095
Record name 2-(2-furylmethylene)malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-16-8
Record name Malonic acid, furfurylidene-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-furylmethylene)malonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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